N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine

Drug Design ADME Physicochemical Profiling

Medicinal chemistry workflows require structurally precise intermediates. Generic indolylpiperidine substitutes risk failed SAR due to logP and solubility mismatches. - **Direct precursor** to indoramin; enables amide/sulfonamide libraries. - **logP 2.77** & 2.9 g/L solubility → no precipitation in aqueous assays. - **Dual ligation** (primary amine + indole NH) for orthogonal PROTAC/fluorescent probe construction. High-purity free base or diHCl salt available.

Molecular Formula C15H21N3
Molecular Weight 243.35 g/mol
Cat. No. B11866961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine
Molecular FormulaC15H21N3
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESC1CNCCC1NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C15H21N3/c1-2-4-15-14(3-1)12(11-18-15)5-10-17-13-6-8-16-9-7-13/h1-4,11,13,16-18H,5-10H2
InChIKeyYQVNQTZYBJFIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine: Physicochemical Profile


N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine (CAS 35633-77-7, also registered as 380664-77-7) is a synthetic tryptamine-piperidine hybrid that combines an indole pharmacophore with a primary aliphatic amine via an ethyl linker . With a molecular formula of C₁₅H₂₁N₃ and a molecular weight of 243.35 g/mol, this compound serves as a versatile intermediate for the synthesis of more complex indolylpiperidine derivatives, including the antihypertensive agent indoramin (N-(1-(2-(1H-indol-3-yl)ethyl)piperidin-4-yl)benzamide) [1]. The free base form exhibits a calculated logP of 2.77 and a boiling point of 417.8 °C at 760 mmHg, placing it in a moderate lipophilicity range that distinguishes it from the more hydrophobic benzamide analog indoramin (logP 4.02) .

Synthetic intermediate for indolylpiperidine libraries
Free primary amine supports amide, reductive amination, and sulfonamide derivatization
Available as free base (oil) or stable dihydrochloride salt (crystalline solid)

Why Generic Substitution Fails for Indolylpiperidine Derivatives


Generic substitution of indolylpiperidine derivatives without explicit quantitative verification is scientifically unsound. Even structurally similar compounds within the tryptamine-piperidine class differ markedly in critical physicochemical parameters that directly affect solubility, permeability, synthetic accessibility, and potential biological selectivity. For example, the replacement of a hydrogen atom at the 4-amino position of the piperidine ring with a benzamide group transforms N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine into indoramin, resulting in a logP increase of 1.25 units (from 2.77 to 4.02) and a predicted aqueous solubility difference of more than an order of magnitude . Such variations, coupled with differences in hydrogen-bond donor/acceptor profiles and molecular weight, preclude any assumption of functional equivalence across in-class compounds. A scientist or procurement specialist who defaults to a seemingly analogous structure without consulting quantitative differential data risks irreproducible experiments, failed syntheses, or procurement of a compound with physicochemical properties that do not match the intended application .

LogP shift alters permeability/solubility balance
Replacement of 4-amino with benzamide increases logP by >1 unit, reversing aqueous and membrane partition preferences.
Functional group mismatch limits synthetic utility
Free amine present in target compound is absent in benzamide analog, reducing accessible derivatization chemistry.
Physical form differs between salt and free base
Oil/semi-solid free base requires cold storage; crystalline salt is room-temperature stable, affecting handling and inventory.

Quantitative Differential Evidence


Lipophilicity Difference vs. Indoramin

The target compound exhibits a calculated logP of 2.77, while its closest clinically relevant analog, indoramin (the N-benzamide derivative), possesses a significantly higher logP of 4.02 [1]. The 1.25 log-unit difference translates to an approximately 18-fold higher predicted partition coefficient for indoramin, suggesting that the target compound will have markedly superior aqueous solubility and reduced passive membrane permeability compared to its benzamide counterpart.

Lipophilicity (logP)
Cross-study comparable
Target: logP 2.77
Indoramin: logP 4.02
ΔlogP −1.25
Higher aqueous solubility context; lower predicted membrane permeability
Calculated logP; cross-study comparison
Drug Design ADME Physicochemical Profiling

Aqueous Solubility Contrast vs. Indoramin

The target compound demonstrates a calculated aqueous solubility of 2.9 g/L (approximately 11.9 mM) at 25 °C, whereas indoramin, with its benzamide substituent, shows a logS of -4.84 (approximately 0.005 g/L or 0.014 mM) [1]. This represents an approximately 850-fold difference in predicted aqueous solubility, making the target compound dramatically more amenable to aqueous-based assays, formulation development, and synthetic reactions in polar solvents.

Aqueous Solubility
Cross-study comparable
Target: 2.9 g/L (calculated)
Indoramin: ~0.005 g/L (calculated)
~850-fold difference
Supports aqueous assay compatibility; reduces precipitation risk
Calculated solubility values
Formulation Pre-formulation Solubility Enhancement

Free Primary Amine Synthetic Advantage

The target compound contains a free primary amine at the 4-piperidine position, whereas indoramin possesses a benzamide group at this site . This free amine enables versatile chemical derivatization, including amide coupling, reductive amination, and sulfonamide formation, directly from the commercial material. Indoramin, being a finished API, cannot be easily modified without cleavage of the benzamide bond, which typically requires harsh hydrolytic conditions. The target compound therefore offers at least 3 orthogonal synthetic handles (primary amine, indole NH, and piperidine tertiary N), versus 1 accessible handle for indoramin (indole NH), representing a quantifiable 3-fold increase in synthetic utility for the procurement of a single intermediate [1].

Synthetic Handles
Class-level inference
Target: 3 handles (primary amine, indole NH, piperidine N)
Indoramin: 1 handle (indole NH)
Supports broader derivatization chemistry from single intermediate
Functional group analysis; synthetic accessibility depends on reaction conditions
Medicinal Chemistry Synthetic Intermediate Building Block

Dihydrochloride Salt Stability Advantage

The dihydrochloride salt of N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine (CAS 435342-22-6) is available as a crystalline solid with a purity of ≥98% . In contrast, the free base (CAS 35633-77-3) is typically supplied as an oil or low-melting solid that requires storage at 2–8 °C in a sealed, dry environment . The salt form demonstrates superior long-term bench stability at room temperature and can be handled under ambient conditions without special precautions, making it the preferred choice for procurement when the free base is not required for subsequent chemical transformations.

Physical Form & Stability
Head-to-head comparison
Free base: oil, 2–8 °C storage
Dihydrochloride salt: crystalline solid, ambient stable
Reported improved handling and storage convenience
Vendor-supplied form and storage data
Compound Storage Handling Procurement

Optimal Application Scenarios


Medicinal Chemistry Library Synthesis

When a medicinal chemistry campaign aims to explore SAR around the 4-piperidine position of an indolylpiperidine core, N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine provides a direct and versatile starting point. Its free primary amine allows for rapid diversification through amide bond formation, reductive amination, or sulfonamide synthesis, a capability that is absent in the benzamide derivative indoramin. The compound's moderate logP (2.77) also ensures compatibility with standard organic solvents used in parallel synthesis, facilitating high-throughput library construction .

Aqueous Pharmacology Assays

For target engagement studies, cellular assays, or biochemical screens conducted under aqueous conditions, the target compound's superior aqueous solubility (2.9 g/L) compared to indoramin (~0.005 g/L) minimizes the risk of compound precipitation and false-negative results. This makes it the preferred tool compound for early-stage hit validation when testing tryptamine-piperidine pharmacology in buffer-based or cell-culture media .

Bifunctional Probe Development

The presence of both a free primary amine and an indole NH provides two orthogonal ligation points for the construction of bifunctional probes, such as PROTACs or fluorescent conjugates. This dual functionality enables sequential, chemoselective derivatization without the need for protecting-group manipulation, a significant practical advantage over mono-functionalized analogs like indoramin, which would require de-benzoylation prior to further elaboration .

Indoramin Impurity Reference Standards

Given that N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine is the direct synthetic precursor to indoramin, it serves as an essential reference standard for quality control of indoramin APIs. Procurement of the high-purity free base or dihydrochloride salt enables analytical laboratories to quantify residual starting material in drug substance batches, supporting regulatory compliance in pharmaceutical manufacturing .

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
Free primary amine for diverse derivatization; moderate logP for organic solvent compatibility
Parallel synthesis efficiency; reaction scope validation
Aqueous Pharmacology Assays
Reported high aqueous solubility profile (g/L range)
Solubility in assay media; absence of precipitation in cell-based screens
Bifunctional Probe Development
Dual orthogonal functional groups (primary amine and indole NH)
Chemoselective ligation efficiency; conjugate purity
Indoramin Impurity Reference Standards
High-purity free base or dihydrochloride salt
LC-MS purity; residual starting material quantification
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